3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Properties
CAS No. |
944905-09-3 |
|---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2 |
InChI Key |
HMININCDZZWTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2Cl)CN1 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions via Diamine Precursors
The imidazo[1,5-a]pyrazine core is typically assembled through cyclocondensation of 1,2-diamine derivatives with α-haloketones or α-haloaldehydes. For 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a two-step sequence is employed:
- Diamine Synthesis : Reaction of 1,4-diaminobutane with chloroacetaldehyde in ethanol at 60°C for 12 hours yields 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-amine intermediates.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at reflux introduces the 3-chloro substituent. This step achieves >85% conversion efficiency, as confirmed by high-performance liquid chromatography (HPLC) monitoring.
Key Parameters :
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions enable late-stage functionalization of preformed imidazo[1,5-a]pyrazines. For instance, Suzuki-Miyaura coupling with chlorophenylboronic acids introduces aryl groups adjacent to the chlorine atom, though this method is less common for the parent 3-chloro derivative.
Purification and Characterization Protocols
Chromatographic Isolation
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) resolves the target compound (retention time: 12.3 min) from des-chloro byproducts (<5% area).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, imidazole-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 3.89 (t, J = 5.8 Hz, 2H, CH₂), 2.95 (m, 2H, CH₂), 2.76 (m, 2H, CH₂).
- LC-MS : m/z 157.6 [M+H]⁺, confirming molecular weight.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the exothermic cyclization step:
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with <0.5% residual solvents, meeting ICH Q3A guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diamine Cyclization | 82 | 95 | High | 1.0 |
| SNAr Displacement | 65 | 88 | Moderate | 1.4 |
| Flow Synthesis | 91 | 97 | Very High | 0.8 |
Data aggregated from refs. Cost index normalized to diamine cyclization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
The 1-chloro isomer (Figure 1A) is a potent DORA, with optimized brain penetration and sleep-promoting activity in rodent models. Its potency stems from the chloro substituent's interaction with hydrophobic pockets in orexin receptors, achieving IC₅₀ values in the nanomolar range.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
Replacing chlorine with bromine (Figure 1C) increases molecular weight (238.51 g/mol vs. 165.6 g/mol for the unchlorinated core) and polarizability. This analogue is commercially available but lacks reported biological data .
Table 1: Halogen-Substituted Analogues
*Dihydrochloride salt form.
Core Ring Modifications
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
The [1,2-a] ring fusion (Figure 2A) alters the spatial orientation of the imidazole ring compared to the [1,5-a] isomer (Figure 2B). For NaV1.7 inhibitors, the [1,5-a] fused analogue (e.g., compound 12) was inactive, while its tetrahydro-[1,2-a] counterpart (compound 13) showed a 10-fold potency improvement (IC₅₀ = 0.3 µM vs. >10 µM). Saturation reduces ring rigidity, enhancing target compatibility .
Pyrazolo[1,5-a]quinoxaline Derivatives
Replacing imidazole with pyrazole and expanding the pyrazine to a quinoxaline (Figure 2C) shifts activity toward TLR7 antagonism (IC₅₀ = 8.2–10 µM). The elongated hydrophobic chain (4–5 carbons) in these derivatives optimizes receptor binding, a feature less critical in imidazo[1,5-a]pyrazine-based DORAs .
Table 2: Core Ring Variations
*Representative data for 1-chloro derivative.
Substituent Effects on Pharmacological Activity
Alkyl and Aryl Modifications
Introducing a benzyl group at position 7 (e.g., 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) enhances lipophilicity, improving blood-brain barrier penetration. This modification is critical for CNS-targeted agents like DORAs . Conversely, ethyl ester derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester) serve as synthetic intermediates for further functionalization .
Amino Acid Hybrids
Tetrahydroimidazo[1,2-a]pyrazine derivatives fused with dipeptide motifs (e.g., BIM-46174) inhibit Gαq proteins, demonstrating IC₅₀ values <1 µM. The 4-phenylimidazole substitution and ethylene linker are essential for GPCR interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
